molecular formula C23H15FN4O4 B11586556 (2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11586556
M. Wt: 430.4 g/mol
InChI Key: GJPYOSZQRZJPML-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a fluorophenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactionsThe final steps involve the addition of the cyano group and the furan-2-ylmethyl group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in derivatives with altered properties .

Scientific Research Applications

(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-CYANO-3-[2-(4-FLUOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H15FN4O4

Molecular Weight

430.4 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C23H15FN4O4/c24-16-6-8-17(9-7-16)32-22-19(23(30)28-10-2-1-5-20(28)27-22)12-15(13-25)21(29)26-14-18-4-3-11-31-18/h1-12H,14H2,(H,26,29)/b15-12+

InChI Key

GJPYOSZQRZJPML-NTCAYCPXSA-N

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)F

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.